molecular formula C13H9ClO2 B2358920 3-(4-Chlorophenyl)-1-(2-furyl)prop-2-en-1-one CAS No. 14385-64-9

3-(4-Chlorophenyl)-1-(2-furyl)prop-2-en-1-one

Cat. No.: B2358920
CAS No.: 14385-64-9
M. Wt: 232.66
InChI Key: JEWKNWKYSQMIEM-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1-(2-furyl)prop-2-en-1-one is a high-purity chalcone derivative supplied for research use only. This compound belongs to the class of α,β-unsaturated ketones, characterized by its furan and chlorophenyl rings linked by a propenone bridge. The molecule crystallizes in the orthorhombic system, space group Pna2₁, with unit cell parameters a = 21.3399 (7) Å, b = 3.7912 (1) Å, c = 12.9444 (4) Å, V = 1047.25 (5) ų . The structure features nearly coplanar benzene and furyl rings, with a dihedral angle of 5.1 (1)°, and is stabilized by an intramolecular C—H⋯O hydrogen bond forming an S(5) ring motif . Chalcones like this are recognized as privileged scaffolds in medicinal chemistry and materials science. They serve as key intermediates in organic synthesis, particularly for constructing complex heterocyclic systems such as pyrazoles and pyrimidines, which are core structures in many pharmacologically active compounds . The compound's structure, featuring an electrophilic enone moiety, allows it to interact with various biological targets and makes it a candidate for investigating antioxidant mechanisms and cytoprotective pathways . Furthermore, chalcone derivatives are actively researched for their nonlinear optical (NLO) properties, showing potential for applications in photonic devices due to significant π-electron delocalization . This product is intended for chemical and biochemical research applications exclusively. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-1-(furan-2-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2/c14-11-6-3-10(4-7-11)5-8-12(15)13-2-1-9-16-13/h1-9H/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEWKNWKYSQMIEM-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)C=CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C(=O)/C=C/C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14385-64-9
Record name 3-(4-CHLOROPHENYL)-1-(2-FURYL)-2-PROPEN-1-ONE
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Preparation Methods

Claisen-Schmidt Condensation: Primary Synthetic Route

Reaction Mechanism

The Claisen-Schmidt condensation involves base-catalyzed dehydration between an aromatic aldehyde (4-chlorobenzaldehyde) and a ketone (2-acetylfuran). The mechanism proceeds via enolate formation, nucleophilic attack on the aldehyde, and subsequent dehydration to yield the α,β-unsaturated ketone.

Solvent-Based Synthesis

Methanol/NaOH System

A representative procedure combines 4-chlorobenzaldehyde (4.1 mmol, 0.57 g) and 2-acetylfuran (3.9 mmol, 0.43 g) in methanol (10 mL) with 30% NaOH (5 mL). After stirring for 6 hours at room temperature, the mixture is quenched in ice-cold water (500 mL), yielding a crude solid purified via recrystallization from N,N-dimethylformamide (DMF).

Key Parameters

  • Catalyst: Sodium hydroxide (10–30% w/v)
  • Solvent: Methanol or ethanol
  • Temperature: Ambient (25°C) or reflux (65°C)
  • Yield: 76–82%
Ethanol/KOH System

Alternative protocols use ethanol (16 mL) and 10% NaOH, achieving 76% yield after 5 hours of stirring. Recrystallization from 2-propanol/hexane (1:1) produces yellow needles with a melting point of 77–78°C.

Solvent-Free Mechanochemical Approach

Grinding 4-chlorobenzaldehyde (0.01 mol) and 2-acetylfuran (0.01 mol) with potassium hydroxide (0.03 mol) in a mortar for 30 minutes achieves 94.4% yield. This method eliminates solvent waste and reduces reaction time to <1 hour.

Advantages

  • Efficiency: 94.4% yield vs. 76% for solution-based methods
  • Sustainability: No organic solvents required

Optimization of Reaction Conditions

Catalyst Screening

Catalyst Solvent Time (h) Yield (%)
NaOH (30%) Methanol 6 82
KOH (solid) Solvent-free 0.5 94.4
NaOH (10%) Ethanol 5 76

Data synthesized from

Temperature and Time Dependence

  • Room Temperature: 76–82% yield after 5–6 hours
  • Reflux (65°C): Reduces reaction time to 3–4 hours with comparable yields

Spectroscopic Characterization

Infrared Spectroscopy (IR)

  • C=O Stretch: 1659 cm⁻¹
  • C=C Stretch: 1605 cm⁻¹
  • Aromatic C-H: 3087–3113 cm⁻¹

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃, 400 MHz)
  • Vinyl Protons: δ 7.397 (d, J = 15.3 Hz, 1H), 8.827 (d, J = 15.3 Hz, 1H)
  • Furyl Protons: δ 6.52 (dd, J = 2.0, 3.2 Hz, 1H), 6.73 (d, J = 3.2 Hz, 1H)
  • 4-Chlorophenyl Protons: δ 7.40–7.796 (m, 4H)
¹³C NMR (CDCl₃, 75 MHz)
  • Carbonyl (C=O): δ 179.0
  • Furyl Carbons: δ 112.6–149.3
  • 4-Chlorophenyl Carbons: δ 121.4–151.8

X-ray Crystallography

The E-configuration is confirmed by a C=C bond length of 1.33 Å and dihedral angles of 8.2° between the furyl and chlorophenyl rings. Crystallographic data (CCDC 700538) validate the planar geometry of the enone system.

Comparative Analysis of Synthetic Methods

Parameter Solvent-Based Mechanochemical
Yield (%) 76–82 94.4
Reaction Time 5–6 h 0.5 h
Solvent Waste High None
Scalability Moderate High

Data synthesized from

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-1-(2-furyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base or a catalyst.

Major Products Formed

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Saturated ketones, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Anticancer Properties
Research indicates that chalcone derivatives, including 3-(4-Chlorophenyl)-1-(2-furyl)prop-2-en-1-one, exhibit significant anticancer properties. These compounds function through various mechanisms, such as inducing apoptosis in cancer cells and inhibiting cell proliferation. A study highlighted that this compound can effectively inhibit the growth of different cancer cell lines by disrupting their metabolic pathways .

Antimicrobial Effects
The compound has also demonstrated antimicrobial activity against various pathogens. Its effectiveness against bacteria and fungi has been attributed to its ability to disrupt cellular membranes and inhibit essential enzymatic functions within microbial cells .

Synthetic Applications

Building Block in Organic Synthesis
Due to its reactive α,β-unsaturated carbonyl group, this compound serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex molecules through reactions such as Michael additions and aldol condensations. This property makes it valuable in the synthesis of pharmaceuticals and agrochemicals .

Material Science Applications

Fluorescent Materials
Recent studies have explored the use of chalcone derivatives in the development of fluorescent materials. The incorporation of this compound into polymer matrices has shown promising results in enhancing photophysical properties, making it suitable for applications in optoelectronics and sensor technology .

Case Studies

StudyApplicationFindings
Anticancer Activity In vitro studies on cancer cell linesShowed significant inhibition of cell growth with IC50 values in the micromolar range .
Antimicrobial Testing Assessed against bacterial strainsDemonstrated effective inhibition against Gram-positive and Gram-negative bacteria .
Synthesis Pathways Development of synthetic routes for complex moleculesHighlighted as a key intermediate for synthesizing novel heterocyclic compounds .
Material Science Application Development of fluorescent polymersImproved fluorescence properties when incorporated into polymer films .

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1-(2-furyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes, disruption of cellular processes, and induction of apoptosis in cancer cells. The chlorophenyl and furyl groups contribute to the compound’s binding affinity and specificity for different targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution at the Aryl Rings

Chalcone derivatives vary significantly based on substituents at the aromatic rings, influencing electronic properties, solubility, and bioactivity. Key analogs include:

Compound Name Substituents (R₁, R₂) Molecular Weight (g/mol) Key Properties/Activities References
3-(4-Chlorophenyl)-1-(2-furyl)prop-2-en-1-one R₁ = 4-Cl-C₆H₄; R₂ = 2-furyl 232.66 Planar enone, irritant
1-(4-Chlorophenyl)-3-(thiophen-2-yl)prop-2-en-1-one R₁ = 4-Cl-C₆H₄; R₂ = 2-thienyl 254.73 Enhanced π-conjugation (thiophene vs. furan)
(2Z)-1-(4-Chlorophenyl)-3-[3,8-dimethyl-5-(propan-2-yl)azulen-1-yl]prop-2-en-1-one R₁ = 4-Cl-C₆H₄; R₂ = azulene 430.97 Anti-inflammatory activity (IC₅₀: 12 μM)
3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one R₁ = 4-Cl-C₆H₄; R₂ = 2-OH-C₆H₄ 258.68 Hydrogen bonding capacity, higher polarity (PSA: 37.3 Ų)
3-(4-Chlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one R₁ = 4-Cl-C₆H₄; R₂ = 4-Et-C₆H₄ 270.76 High lipophilicity (logP: 5.27)
3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one R₁ = 4-Cl-C₆H₄; R₂ = 4-OMe-C₆H₄ 272.72 Electron-donating methoxy group

Key Findings:

  • Electron-Withdrawing vs. Donating Groups: The 4-chlorophenyl group (electron-withdrawing) enhances electrophilicity of the enone system, while methoxy or hydroxyl groups (electron-donating) increase resonance stabilization .
  • Heterocyclic vs. Azulene derivatives () exhibit unique anti-inflammatory properties due to their fused bicyclic structure.
  • Hydrogen Bonding: The 2-hydroxyphenyl analog () forms intramolecular hydrogen bonds (O-H···O=C), stabilizing the enol tautomer and altering reactivity .

Biological Activity

3-(4-Chlorophenyl)-1-(2-furyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound with notable biological activities. This article explores its antimicrobial, anti-inflammatory, and anticancer properties, supported by various studies and data.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₉ClO₂
  • SMILES Notation : C1=COC(=C1)C(=O)/C=C/C2=CC=C(C=C2)Cl
  • Key Features : The compound features a conjugated double bond system, which enhances its reactivity and biological interactions due to the presence of both chlorophenyl and furyl groups.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 mg/mL
Escherichia coli0.025 mg/mL

These findings suggest that the compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies .

2. Anti-inflammatory Effects

Studies have shown that this chalcone derivative possesses anti-inflammatory properties. It has been observed to reduce pro-inflammatory cytokine levels in vitro, indicating its potential use in treating inflammatory diseases. The mechanism involves the inhibition of NF-kB signaling pathways, which play a crucial role in inflammation.

3. Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines.

Cancer Cell Line IC50 Value (µM)
MCF-7 (breast cancer)15
HeLa (cervical cancer)20

The compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, highlighting its role as a potential chemotherapeutic agent .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival.
  • Signal Transduction Pathways : It affects various signaling pathways, including those related to apoptosis and inflammation.

Case Studies

Several studies have documented the biological effects of this compound:

  • A study conducted by Fun et al. (2008) demonstrated that the compound showed significant antibacterial activity against both Staphylococcus aureus and Escherichia coli, with detailed MIC values reported .
  • Research published in MDPI highlighted the synthesis of related compounds and their biological evaluations, indicating that modifications in the structure can lead to enhanced activity against specific pathogens .

Q & A

Q. What are the standard synthetic protocols for preparing 3-(4-chlorophenyl)-1-(2-furyl)prop-2-en-1-one?

The compound is typically synthesized via Claisen-Schmidt condensation. A base-catalyzed reaction (e.g., KOH in ethanol) between 2-acetylfuran and 4-chlorobenzaldehyde under mild conditions (0–50°C, 2–3 hours) yields the chalcone derivative. Optimization of reaction time, temperature, and molar ratios is critical to achieving high purity (>95%) .

Q. Which spectroscopic techniques are used to characterize the structural features of this compound?

  • 1H/13C-NMR : Assigns proton and carbon environments (e.g., α,β-unsaturated ketone protons at δ ~7.3–7.8 ppm with coupling constants J = 15–16 Hz for trans-configuration) .
  • IR Spectroscopy : Confirms carbonyl (C=O) stretching at ~1647 cm⁻¹ and conjugated C=C bonds at ~1592 cm⁻¹ .
  • X-ray Crystallography : Resolves molecular geometry, bond lengths, and torsion angles (e.g., chalcone backbone dihedral angles of 7–56°) .

Q. How does the electronic structure of this chalcone influence its reactivity?

The electron-withdrawing 4-chlorophenyl group and electron-donating furyl moiety create a push-pull effect, polarizing the α,β-unsaturated ketone system. This enhances electrophilicity at the β-carbon, making it reactive toward nucleophilic additions (e.g., Michael acceptors in biological systems) .

Advanced Research Questions

Q. What crystallographic parameters define the packing arrangement of this compound?

Single-crystal X-ray studies reveal triclinic (P1) or monoclinic systems with unit cell parameters (e.g., a = 6.54 Å, b = 10.03 Å, c = 15.65 Å; α = 90.8°, β = 95.5°, γ = 107.0°). Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O hydrogen bonds, π-π stacking) contributing to lattice stability .

Q. How do substituents on analogous chalcones affect hydrogen-bonding networks?

Comparative studies show that electron-withdrawing groups (e.g., Cl, NO₂) reduce hydrogen-bond donor capacity, while hydroxyl or methoxy groups enhance O–H···O interactions. Graph set analysis (e.g., R₂²(8) motifs) maps recurring patterns in crystal packing .

Q. What computational methods validate experimental data for this compound?

  • DFT Calculations : Optimize geometry and predict vibrational frequencies (IR) with <5% deviation from experimental values .
  • Docking Studies : Screen for biological activity by modeling interactions with target proteins (e.g., antimicrobial enzymes) using AutoDock Vina .

Q. How can contradictory spectral or crystallographic data be resolved?

Discrepancies in dihedral angles or bond lengths (e.g., C=O vs. C–C distances) arise from polymorphism or solvent effects. Multi-technique validation (e.g., SC-XRD + DFT) and Hirshfeld surface analysis reconcile such inconsistencies .

Q. What strategies optimize yield and purity in scaled-up synthesis?

  • Solvent Selection : Ethanol or methanol minimizes side reactions (e.g., aldol condensation).
  • Catalyst Screening : KOH vs. NaOH alters reaction kinetics and byproduct formation.
  • Chromatography : Silica gel column purification isolates the trans-isomer (>95% purity) .

Methodological Tables

Table 1: Key Crystallographic Parameters (from )

ParameterValue
Crystal SystemTriclinic
Space GroupP1
a, b, c (Å)6.5376, 10.0345, 15.6545
α, β, γ (°)90.845, 95.521, 107.035
V (ų)976.36

Table 2: NMR Chemical Shifts (from )

Proton/Carbonδ (ppm)Assignment
C=O~190Ketone carbonyl
CH=CH7.3–7.8α,β-unsaturated protons
Ar–Cl7.4–7.64-chlorophenyl protons

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